molecular formula C16H13N3O3S B3035027 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone CAS No. 285986-89-2

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

Cat. No. B3035027
CAS RN: 285986-89-2
M. Wt: 327.4 g/mol
InChI Key: IGRIYQWWLPXGAP-UHFFFAOYSA-N
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Description

“(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C16H14N2OS . It is also known as Methanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-b]pyridine ring fused with an amino group and a nitrophenyl group . The exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

This compound, being polyfunctional, possesses both nucleophilic and electrophilic properties . It has been used as a precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .

Scientific Research Applications

Spectroscopic Properties and Environmental Effects

The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone has been explored for its electronic absorption, excitation, and fluorescence properties in various solvents. Research indicates that in non-polar and polar protic/aprotic solvents, the compound exhibits dual fluorescence with weak charge transfer separation due to the population of singlet excited states S1 and S2. Quantum chemistry calculations further reveal that the compound can exist in two rotamers, anti and syn, with the anti-structure being more stable due to an intramolecular NH…O hydrogen bond, which significantly affects the energy of the HOMO-1 molecular orbital. Methyl/alkyl substitutions in the pyridyl-thiophene ring are involved in σ-π hyper-conjugation, influencing the orbital's stability (Al-Ansari, 2016).

Synthesis and Molecular Structure

Another area of research involves the synthesis and molecular structure analysis related to derivatives of this compound. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for numerous biologically active compounds, has been developed. This synthesis involves a series of reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlighting the compound's role in the synthesis of potential anticancer agents. The structure and synthesis process suggest potential for further exploration in medicinal chemistry (Wang et al., 2016).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of thieno[2,3-b]pyridine derivatives, including those related to the compound . The synthesis of fused heterocycles based on thieno[2,3-b]pyridine has shown potential antimicrobial and antifungal activities. This research opens avenues for developing new antimicrobial agents based on thieno[2,3-b]pyridine derivatives, including those derived from (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone (El-Essawy et al., 2010).

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-7-9(2)18-16-12(8)13(17)15(23-16)14(20)10-3-5-11(6-4-10)19(21)22/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIYQWWLPXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152965
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285986-89-2
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285986-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

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